3'-Chloro-4-dimethylaminostilbene
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Overview
Description
3’-Chloro-N,N-dimethyl-4-stilbenamine is an organic compound characterized by the presence of a chlorine atom, two methyl groups, and a stilbene backbone. Stilbenes are a group of compounds known for their structural rigidity and conjugated double bonds, which contribute to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-N,N-dimethyl-4-stilbenamine typically involves the reaction of 3’-chloro-4-stilbenamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3’-Chloro-N,N-dimethyl-4-stilbenamine may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-N,N-dimethyl-4-stilbenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3’-Chloro-N,N-dimethyl-4-stilbenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of oncology.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-N,N-dimethyl-4-stilbenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylpropanamide: Shares the chloro and dimethyl functional groups but differs in its backbone structure.
3-Chloro-N,4-dimethylaniline: Similar in having a chloro and dimethyl group but with a different aromatic system.
Uniqueness
3’-Chloro-N,N-dimethyl-4-stilbenamine is unique due to its stilbene backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different backbones.
Properties
CAS No. |
63040-27-7 |
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Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
4-[2-(3-chlorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16ClN/c1-18(2)16-10-8-13(9-11-16)6-7-14-4-3-5-15(17)12-14/h3-12H,1-2H3 |
InChI Key |
YEVLKSJVFNBMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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